N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15330833
InChI: InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-6-8(2)4-5-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20)
SMILES:
Molecular Formula: C15H13N3O3S2
Molecular Weight: 347.4 g/mol

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15330833

Molecular Formula: C15H13N3O3S2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C15H13N3O3S2
Molecular Weight 347.4 g/mol
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-6-8(2)4-5-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20)
Standard InChI Key WYDLFKSWLPBZHQ-UHFFFAOYSA-N
Canonical SMILES CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Introduction

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring both a thiadiazole ring and a chromene moiety. Its molecular formula is C15H13N3O3S2, with a molecular weight of approximately 347.4 g/mol. This compound is of significant interest in medicinal chemistry due to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, often using solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production would likely involve scaling up laboratory procedures to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions:

  • Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols using reducing agents like sodium borohydride.

  • Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Reaction TypeReagentsProducts
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionSodium borohydrideAlcohols
SubstitutionNucleophiles like aminesVarious substituted derivatives

Biological Activities

Recent studies have highlighted the compound's significant biological activities:

  • Anticancer Properties: It exhibits notable growth inhibition rates against various cancer cell lines, inducing apoptosis in cancer cells.

  • Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

  • Anti-inflammatory Effects: In silico studies indicate it may act as an inhibitor of 5-lipoxygenase, positioning it for further exploration in treating inflammatory diseases.

Biological ActivityDescription
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential inhibitor of 5-lipoxygenase

Research Findings and Applications

Several studies have demonstrated the efficacy of this compound in various biological assays. Its unique combination of functional groups makes it a valuable target for research and development in medicinal chemistry.

Study TypeFindings
In Vitro AssaysDemonstrated anticancer and antimicrobial activities
In Silico StudiesSuggested anti-inflammatory potential
Cytotoxicity AssaysInduced apoptosis in tumor cell lines without causing cell cycle arrest

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